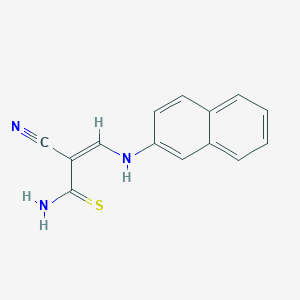

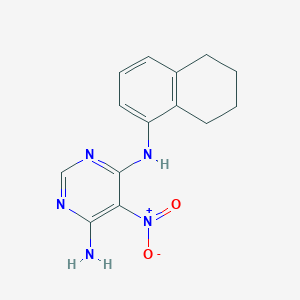

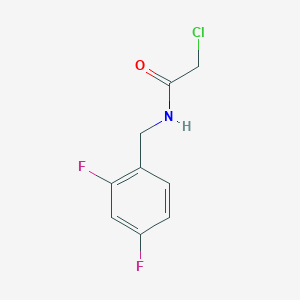

(2Z)-2-cyano-3-(naphthalen-2-ylamino)prop-2-enethioamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound (2Z)-2-cyano-3-(naphthalen-2-ylamino)prop-2-enethioamide is a chemical entity that can be presumed to have applications in organic synthesis, similar to its analogs discussed in the provided papers. While the specific compound is not directly mentioned, its structure suggests it could be involved in reactions pertinent to the synthesis of functionalized organic molecules, as seen with related compounds in the literature.

Synthesis Analysis

Although the exact synthesis of this compound is not detailed in the provided papers, a related compound, 2-cyano-3-(dimethylamino)prop-2-ene thioamide, was synthesized through the condensation of cyclopent(hex)ylidenecyanothioacetamide with N, N-dimethylformamide dimethyl acetal, leading to a new reagent for organic synthesis . This suggests that a similar synthetic route could potentially be employed for the synthesis of this compound, with appropriate modifications to incorporate the naphthalen-2-ylamino moiety.

Molecular Structure Analysis

The molecular structure of this compound is not directly analyzed in the provided papers. However, the structure of related N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives was elucidated using X-ray single crystallography . These studies could provide insights into the potential molecular geometry and conformation of the compound , given the similarity in the naphthalene-related structural motif.

Chemical Reactions Analysis

The provided papers do not discuss the chemical reactions of this compound specifically. However, the synthesis of ethyl nicotinates and nicotinonitriles from a related thioamide indicates that the compound may also participate in vinyl substitution reactions or other transformations relevant to the synthesis of heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not described in the provided papers. Nonetheless, the analysis of similar compounds, such as the N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, revealed solid-state properties and solution-phase hydrogen bonding interactions . These findings could suggest that this compound may also exhibit distinct solid-state characteristics and engage in specific intermolecular interactions, which could be explored in future studies.

Wissenschaftliche Forschungsanwendungen

Fluorescence Derivatisation and Sensing Applications

One significant area of research involving derivatives of naphthalene, which shares structural similarity with (2Z)-2-cyano-3-(naphthalen-2-ylamino)prop-2-enethioamide, focuses on fluorescence derivatisation and the development of fluorescent probes. The study by Frade et al. (2007) highlights the coupling of 3-(Naphthalen-1-ylamino)propanoic acid to amino acids, resulting in derivatives that exhibit strong fluorescence, useful in biological assays due to their emission wavelengths and quantum yields Frade et al., 2007. Similarly, the research by Younes et al. (2020) on N-(cyano(naphthalen-1-yl)methyl)benzamides introduces compounds with solid-state properties conducive to colorimetric sensing of fluoride anions, demonstrating a color transition useful in naked-eye detection Younes et al., 2020.

Luminescent Coordination Polymers for Sensing and Dye Adsorption

Das et al. (2018) describe the synthesis of luminescent coordination polymers (CPs) utilizing a naphthalene-based diamide. These CPs are utilized for the detection of nitro aromatics and Fe(III) ions, showcasing their utility in sensing applications. Additionally, these polymers demonstrate an ability to adsorb dyes such as methylene blue and eosin-Y, impacting emission profiles and suggesting applications in both sensing and pollutant adsorption Das et al., 2018.

Synthesis and Characterization of Bioactive Compounds

Research on naphthalene derivatives extends to the synthesis of bioactive compounds, as evidenced by studies exploring the synthesis and photophysical properties of specific naphthalene-based molecules. These studies aim at developing compounds with potential biological activities or enhancing the understanding of molecular interactions, which could be relevant for this compound derivatives Abdallah et al., 2014.

Eigenschaften

IUPAC Name |

(Z)-2-cyano-3-(naphthalen-2-ylamino)prop-2-enethioamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3S/c15-8-12(14(16)18)9-17-13-6-5-10-3-1-2-4-11(10)7-13/h1-7,9,17H,(H2,16,18)/b12-9- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDANHPFVDLMRQZ-XFXZXTDPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC=C(C#N)C(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)N/C=C(/C#N)\C(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(2-Methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2546206.png)

![7-cyclohexyl-1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2546210.png)

![3-Cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B2546213.png)

![4-[(4-Acetylpiperazin-1-yl)methyl]benzoic acid hydrochloride](/img/structure/B2546214.png)

![Ethyl 4-({[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B2546224.png)

![[1,1'-biphenyl]-4-yl(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2546226.png)